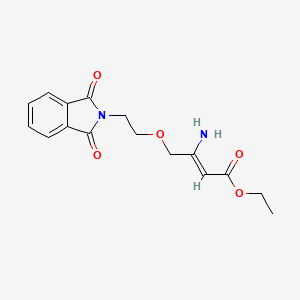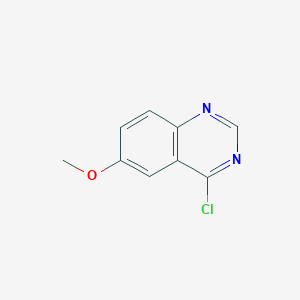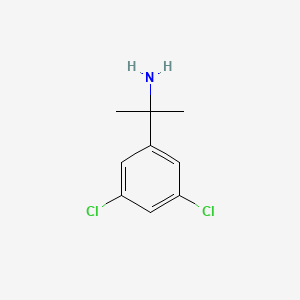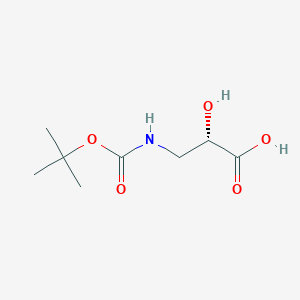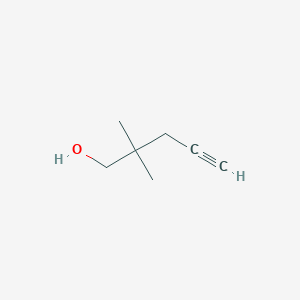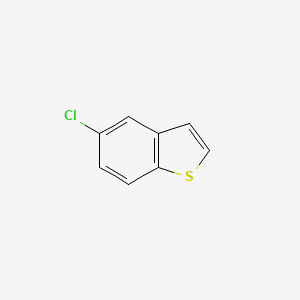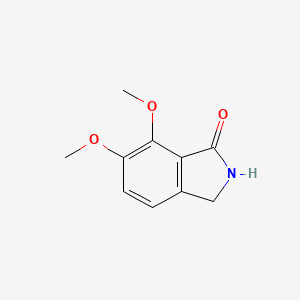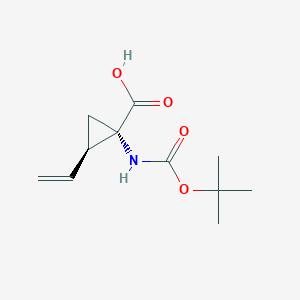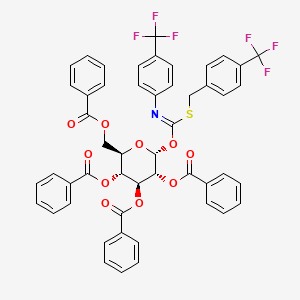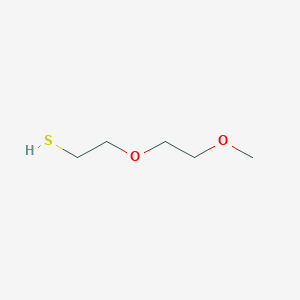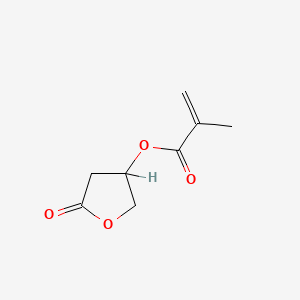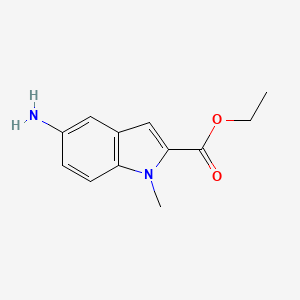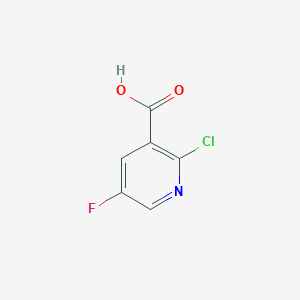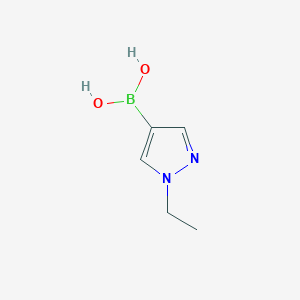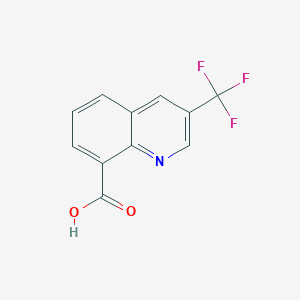
3-(trifluoromethyl)quinoline-8-carboxylic Acid
Vue d'ensemble
Description
- 3-(Trifluoromethyl)quinoline-8-carboxylic acid is a chemical compound with the molecular formula C₁₁H₆F₃NO₂ .
- It belongs to the quinoline family and contains a trifluoromethyl group at position 3.
- The compound is used in pharmaceutical research and has diverse applications beyond its role as an antimalarial agent.
Synthesis Analysis
- The synthesis of 3-(trifluoromethyl)quinoline-8-carboxylic acid involves several steps, including cyclization reactions and functional group modifications.
- Specific synthetic routes may vary, but common methods include cyclization of appropriate precursors or modification of existing quinoline derivatives.
Molecular Structure Analysis
- The compound’s molecular structure consists of a quinoline ring with a trifluoromethyl group attached at position 3.
- The presence of fluorine atoms affects its reactivity and pharmacological properties.
Chemical Reactions Analysis
- 3-(Trifluoromethyl)quinoline-8-carboxylic acid can participate in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and oxidative processes.
- Its reactivity depends on the functional groups present and the reaction conditions.
Physical And Chemical Properties Analysis
- The compound is a solid with a white to pale yellow color.
- It has a melting point within a specific range and is sparingly soluble in water.
- Additional physical and chemical properties can be found in relevant literature.
Applications De Recherche Scientifique
-
- Quinoline and its derivatives have received considerable attention in drug design due to their broad spectrum of bioactivity . They are used as a core template in drug discovery .
- The methods of application involve various synthetic approaches to harness the derivatives of the bioactive quinolines .
- The outcomes of these applications have led to the development of numerous drugs. The in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
-
Catalysis
- 3-(Trifluoromethyl)quinoline-8-carboxylic Acid is used in catalysis.
-
- This compound is used in chemical research, particularly in the synthesis of various organic compounds .
- The methods of application in this field involve using this compound as a reagent or intermediate in the synthesis of other compounds .
- The outcomes of these applications are the successful synthesis of various organic compounds .
-
- Quinoline and its derivatives, including “3-(trifluoromethyl)quinoline-8-carboxylic Acid”, have been used in the synthesis of biologically and pharmaceutically active compounds .
- The methods of application involve various synthetic approaches to harness the derivatives of the bioactive quinolines .
- The outcomes of these applications have led to the development of numerous drugs .
-
- This compound is used in industrial chemistry, particularly in the synthesis of various organic compounds .
- The methods of application in this field involve using this compound as a reagent or intermediate in the synthesis of other compounds .
- The outcomes of these applications are the successful synthesis of various organic compounds .
-
- Quinoline and its derivatives, including “3-(trifluoromethyl)quinoline-8-carboxylic Acid”, have been used in neuroscience research .
- The methods of application involve various experimental procedures to study the effects of these compounds on neurotransmitter receptors .
- The outcomes of these applications have led to a better understanding of neurotransmitter function and potential therapeutic applications .
Safety And Hazards
- 3-(Trifluoromethyl)quinoline-8-carboxylic acid is considered hazardous due to its potential skin and eye irritation.
- Proper protective measures should be taken during handling and storage.
Orientations Futures
- Further research is needed to explore its potential applications beyond antimalarial activity.
- Investigate its interactions with other compounds and evaluate its pharmacological properties.
Propriétés
IUPAC Name |
3-(trifluoromethyl)quinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-4-6-2-1-3-8(10(16)17)9(6)15-5-7/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVKRLUVHQGYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449738 | |
| Record name | 3-(trifluoromethyl)quinoline-8-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(trifluoromethyl)quinoline-8-carboxylic Acid | |
CAS RN |
588702-66-3 | |
| Record name | 3-(trifluoromethyl)quinoline-8-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



